molecular formula C10H9BrN2O B7899658 4-bromo-1-(4-methoxyphenyl)-1H-imidazole

4-bromo-1-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B7899658
M. Wt: 253.09 g/mol
InChI Key: MAECUSZEYFQQOE-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-methoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 4-position and a methoxyphenyl group at the 1-position of the imidazole ring. Imidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-methoxyphenyl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the bromination of 1-(4-methoxyphenyl)-1H-imidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The imidazole ring can undergo reduction to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of 4-bromo-1-(4-formylphenyl)-1H-imidazole or 4-bromo-1-(4-carboxyphenyl)-1H-imidazole.

    Reduction: Formation of 4-bromo-1-(4-methoxyphenyl)-1,2-dihydro-1H-imidazole.

Scientific Research Applications

4-Bromo-1-(4-methoxyphenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyphenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular signaling pathways can result in antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(4-fluorophenyl)-1H-imidazole
  • 4-Bromo-1-(4-chlorophenyl)-1H-imidazole
  • 4-Bromo-1-(4-methylphenyl)-1H-imidazole

Uniqueness

4-Bromo-1-(4-methoxyphenyl)-1H-imidazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance its solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological profiles compared to its analogs.

Biological Activity

4-Bromo-1-(4-methoxyphenyl)-1H-imidazole is a synthetic compound belonging to the imidazole class, characterized by a bromine atom and a methoxyphenyl group attached to the imidazole ring. Its molecular formula is C10H9BrN2OC_{10}H_9BrN_2O with a molecular weight of 253.09 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methods, including the Suzuki-Miyaura cross-coupling reaction, which involves coupling a boronic acid with an aryl halide using a palladium catalyst. This method is favored for its efficiency and scalability in industrial production.

Biological Activity Overview

The biological activity of this compound remains an area of active research. Preliminary studies suggest that imidazole derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and antiviral properties. However, specific investigations into this compound's efficacy are still required to fully elucidate its therapeutic potential.

Anticancer Properties

Research indicates that imidazole derivatives can act as microtubule-destabilizing agents, which is crucial for their anticancer activity. For instance, compounds structurally related to this compound have shown significant inhibitory effects on cancer cell lines by inducing apoptosis and altering cell cycle dynamics .

Case Study: Apoptosis Induction

In a study evaluating the effects of various imidazole derivatives on breast cancer cells (MDA-MB-231), compounds similar to this compound demonstrated the ability to enhance caspase-3 activity significantly, indicating their potential as apoptosis-inducing agents at low concentrations (around 1.0 μM) .

Antiviral Activity

Imidazole derivatives have also been explored for their antiviral properties. Some studies have reported that certain analogs exhibit potent inhibitory effects against viral strains such as influenza A and dengue virus. While specific data on this compound's antiviral activity is limited, the structural features suggest it may share similar properties with other effective antiviral agents .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-1H-imidazoleMethyl group at position 2Simpler structure, less steric hindrance
5-Bromo-2-(4-methoxyphenyl)-1H-imidazoleBromine at position 5Different reactivity patterns
4-Methyl-1-(4-methoxyphenyl)-1H-imidazoleMethyl group at position 4Similar substituents but different positioning

The presence of the bromine atom and methoxy group in specific positions contributes to the unique reactivity and biological profile of this compound compared to these similar compounds.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicate that the compound may interact effectively with key proteins involved in cancer progression and viral replication pathways. The analysis reveals promising binding energies that suggest potential therapeutic applications .

Properties

IUPAC Name

4-bromo-1-(4-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-14-9-4-2-8(3-5-9)13-6-10(11)12-7-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAECUSZEYFQQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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